Cas no 1019516-35-8 (N-(3-chloro-4-methylphenyl)thiolan-3-amine)
N-(3-chloro-4-methylphenyl)thiolan-3-amine Chemical and Physical Properties
Names and Identifiers
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- 3-Thiophenamine, N-(3-chloro-4-methylphenyl)tetrahydro-
- N-(3-chloro-4-methylphenyl)thiolan-3-amine
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- Inchi: 1S/C11H14ClNS/c1-8-2-3-9(6-11(8)12)13-10-4-5-14-7-10/h2-3,6,10,13H,4-5,7H2,1H3
- InChI Key: PDOUZNQGCMMRDD-UHFFFAOYSA-N
- SMILES: N(C1CSCC1)C1C=CC(C)=C(Cl)C=1
N-(3-chloro-4-methylphenyl)thiolan-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-164708-50mg |
N-(3-chloro-4-methylphenyl)thiolan-3-amine |
1019516-35-8 | 50mg |
$348.0 | 2023-09-21 | ||
| Enamine | EN300-164708-100mg |
N-(3-chloro-4-methylphenyl)thiolan-3-amine |
1019516-35-8 | 100mg |
$364.0 | 2023-09-21 | ||
| Enamine | EN300-164708-250mg |
N-(3-chloro-4-methylphenyl)thiolan-3-amine |
1019516-35-8 | 250mg |
$381.0 | 2023-09-21 | ||
| Enamine | EN300-164708-500mg |
N-(3-chloro-4-methylphenyl)thiolan-3-amine |
1019516-35-8 | 500mg |
$397.0 | 2023-09-21 | ||
| Enamine | EN300-164708-1000mg |
N-(3-chloro-4-methylphenyl)thiolan-3-amine |
1019516-35-8 | 1000mg |
$414.0 | 2023-09-21 | ||
| Enamine | EN300-164708-2500mg |
N-(3-chloro-4-methylphenyl)thiolan-3-amine |
1019516-35-8 | 2500mg |
$810.0 | 2023-09-21 | ||
| Enamine | EN300-164708-5000mg |
N-(3-chloro-4-methylphenyl)thiolan-3-amine |
1019516-35-8 | 5000mg |
$1199.0 | 2023-09-21 | ||
| Enamine | EN300-164708-10000mg |
N-(3-chloro-4-methylphenyl)thiolan-3-amine |
1019516-35-8 | 10000mg |
$1778.0 | 2023-09-21 | ||
| Enamine | EN300-164708-0.05g |
N-(3-chloro-4-methylphenyl)thiolan-3-amine |
1019516-35-8 | 0.05g |
$612.0 | 2023-02-17 | ||
| Enamine | EN300-164708-0.1g |
N-(3-chloro-4-methylphenyl)thiolan-3-amine |
1019516-35-8 | 0.1g |
$640.0 | 2023-02-17 |
N-(3-chloro-4-methylphenyl)thiolan-3-amine Suppliers
N-(3-chloro-4-methylphenyl)thiolan-3-amine Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on N-(3-chloro-4-methylphenyl)thiolan-3-amine
Comprehensive Overview of N-(3-chloro-4-methylphenyl)thiolan-3-amine (CAS No. 1019516-35-8): Properties, Applications, and Industry Insights
N-(3-chloro-4-methylphenyl)thiolan-3-amine (CAS No. 1019516-35-8) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This thiolane-based amine derivative combines a chlorinated aromatic ring with a sulfur-containing heterocycle, making it a valuable intermediate for synthesizing bioactive molecules. Recent studies highlight its potential in modulating enzyme activity, particularly in kinase inhibition pathways, aligning with current trends in targeted drug discovery.
The molecular structure of CAS 1019516-35-8 features a 3-chloro-4-methylphenyl group attached to a thiolan-3-amine moiety, creating distinct electronic properties that influence its reactivity. Researchers are particularly interested in its hydrogen bonding capacity and lipophilicity profile, which are critical parameters in modern drug design optimization. Analytical techniques like HPLC-MS and NMR spectroscopy confirm its high purity (>98%), meeting stringent requirements for preclinical development applications.
In the context of sustainable chemistry, N-(3-chloro-4-methylphenyl)thiolan-3-amine synthesis has been optimized using green chemistry principles, reducing solvent waste through catalytic methods. This aligns with the pharmaceutical industry's focus on environmentally friendly synthesis, a topic generating substantial discussion in scientific forums. The compound's stability under various pH conditions makes it suitable for formulation development, addressing common challenges in bioavailability enhancement.
Emerging applications of this compound include its use as a building block for crop protection agents, where its structural motifs show promise in combating resistant pest strains. Agricultural researchers are investigating its potential as a metabolic pathway modulator in plants, coinciding with growing global interest in sustainable agriculture solutions. The chloromethylphenyl-thiolanamine scaffold demonstrates selective activity that could reduce environmental impact compared to traditional agrochemicals.
Quality control protocols for 1019516-35-8 emphasize rigorous impurity profiling using advanced chromatographic techniques. Recent publications discuss novel analytical method development approaches for this compound, reflecting the industry's demand for high-precision characterization methods. Storage recommendations typically specify inert atmosphere conditions to maintain stability, with degradation studies confirming excellent shelf-life when properly handled.
From a commercial perspective, N-(3-chloro-4-methylphenyl)thiolan-3-amine suppliers are adapting to increased demand by implementing scale-up production strategies. Market analyses indicate growing procurement interest from contract research organizations and specialty chemical manufacturers, particularly in regions with strong pharmaceutical innovation ecosystems. Current pricing trends reflect the compound's position as a high-value intermediate in niche applications.
Intellectual property landscapes reveal multiple patents referencing CAS 1019516-35-8 in claims related to heterocyclic compound libraries and structure-activity relationship studies. This patent activity underscores the compound's significance in medicinal chemistry pipelines, especially for central nervous system targets and inflammatory mediators. Researchers are actively publishing structure-optimization studies that utilize this scaffold as a molecular editing platform.
Safety assessments of thiolan-3-amine derivatives indicate standard handling precautions comparable to similar amine compounds. Material Safety Data Sheets recommend engineering controls for dust containment and personal protective equipment during manipulation. These protocols align with broader industry movements toward laboratory safety innovation and risk minimization strategies in chemical research facilities.
Future research directions for 1019516-35-8 may explore its potential in bioconjugation chemistry and proteolysis-targeting chimera (PROTAC) development. The compound's balanced physicochemical properties make it a candidate for linker design in bifunctional molecules, an area experiencing rapid growth in drug discovery platforms. Computational chemistry models predict favorable molecular docking characteristics for several biological targets.
The scientific community continues to investigate N-(3-chloro-4-methylphenyl)thiolan-3-amine analogs through structure-activity relationship studies, with particular focus on electronic effect tuning of the aromatic system. Recent conferences have featured discussions about its potential in allosteric modulator development, reflecting shifting paradigms in receptor pharmacology. These developments position CAS 1019516-35-8 as a compound of ongoing interest in multiple research domains.
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